molecular formula C6H6N2 B12914675 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene CAS No. 578006-80-1

2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B12914675
CAS No.: 578006-80-1
M. Wt: 106.13 g/mol
InChI Key: IUINJUKUKQCSJU-UHFFFAOYSA-N
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Description

Historical Context of Bicyclic Nitrogen Heterocycles and Strained Systems

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, dates back to the 19th century with the discovery of simple heterocycles like furan, pyrrole, and thiophene. numberanalytics.com Nitrogen-containing heterocycles, in particular, have garnered immense interest due to their prevalence in nature and their wide range of applications, notably in pharmaceuticals. nih.govrsc.org Over 60% of small-molecule drugs approved by the FDA contain nitrogen heterocycles, a testament to their structural importance in drug design. nih.govrsc.org

The development of bicyclic nitrogen heterocycles followed, with fused systems like quinoline (B57606) and indole (B1671886) becoming foundational components in alkaloid chemistry and medicinal applications. msu.edu These structures provided a more rigid and three-dimensional framework, influencing their biological activity.

Systematic Nomenclature and Representation of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene in Chemical Literature

The naming of bicyclic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). wikipedia.orgvedantu.com The name "this compound" can be deconstructed to understand the molecule's structure.

The parent name is derived from the total number of atoms in both rings, which in this case is eight, leading to "octa." The prefix "bicyclo" indicates that the two rings share two or more atoms. vedantu.comyoutube.com The numbers in the brackets, [4.2.0], denote the number of atoms in the bridges connecting the two bridgehead atoms. chadsprep.com In a fused ring system like this one, the bridgehead atoms are adjacent, so one of the bridges contains zero atoms. vedantu.com

The term "diaza" signifies the presence of two nitrogen atoms in the ring system, and their positions are indicated by the locants "2" and "8." vedantu.com Finally, "triene" specifies the presence of three double bonds, with their locations designated by the numbers 1, 3, and 5. The numbering of the bicyclic system begins at one bridgehead atom and proceeds along the longest path to the other bridgehead atom. wikipedia.orgchadsprep.com

The chemical structure of this compound is a fusion of a six-membered dihydropyridine (B1217469) ring and a four-membered azete ring. This arrangement results in a highly strained and likely reactive molecule.

Significance of Strained Polycyclic Systems in Contemporary Organic Chemistry Research

Strained polycyclic systems are at the forefront of modern organic chemistry research due to their unique reactivity and potential for constructing complex molecular architectures. uni-muenster.de The energy stored in the strained rings can serve as a driving force for chemical transformations, enabling the formation of novel bonds and scaffolds that would be difficult to access through other means. researchgate.netnih.gov This "strain-release" reactivity is a powerful tool in organic synthesis. nih.gov

Research in this area has shown that strained molecules can participate in unconventional cycloadditions, reacting with double bonds to create three-dimensional structures. uni-muenster.de The inherent reactivity of strained rings also makes them valuable partners in C-H functionalization reactions, where the ring strain facilitates the construction of diverse molecular frameworks. researchgate.netnih.gov Furthermore, strained intermediates, such as arynes and cyclic allenes, exhibit high reactivity in cycloadditions and nucleophilic trapping reactions, leading to structurally complex products. researchgate.net The synthesis of complex polycyclic terpenes containing small, strained rings highlights the challenges and opportunities in this field, pushing the development of new synthetic strategies and methods. nih.gov

Overview of Research Paradigms Applied to Analogous Diazabicyclo[4.2.0]octane Scaffolds

While direct research on this compound is scarce, studies on analogous diazabicyclo[4.2.0]octane and octatriene systems provide valuable insights into the potential chemistry of this scaffold.

For instance, 3,8-diazabicyclo[4.2.0]octane derivatives have been synthesized and evaluated as potent nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, demonstrating significant potential as analgesics. nih.govacs.org This highlights the utility of the diazabicyclo[4.2.0]octane core in medicinal chemistry.

In a different vein, research on the 3,4-diazabicyclo[4.2.0]octa-2,4,7-triene system, an aza-analogue of the bicyclo[4.2.0]octatriene system, has explored its reactivity in cycloaddition reactions. tandfonline.com This work builds on the understanding that cyclooctatetraene (B1213319) exists in equilibrium with its valence isomer, bicyclo[4.2.0]octatriene, which is highly reactive. tandfonline.com The introduction of nitrogen atoms into this framework creates novel heterocyclic systems with unique chemical properties.

Furthermore, the synthesis of novel fused β-lactams has been achieved through intramolecular 1,3-dipolar cycloadditions, leading to the formation of 1,3-diazabicyclo[4.2.0]octane derivatives. capes.gov.br These examples underscore the diverse synthetic strategies employed to construct and the various applications explored for the diazabicyclo[4.2.0]octane framework.

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number578006-80-1
Molecular FormulaC₆H₆N₂
Bicyclic SystemFused
Ring Sizes6-membered and 4-membered
Heteroatoms2 x Nitrogen

Table 2: IUPAC Nomenclature Breakdown

ComponentMeaning
octa-8 atoms in the bicyclic system
bicycloTwo rings sharing atoms
[4.2.0]Number of atoms in the bridges connecting the bridgeheads
2,8-diaza-Two nitrogen atoms at positions 2 and 8
-1,3,5-trieneThree double bonds at positions 1, 3, and 5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

578006-80-1

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

2,8-diazabicyclo[4.2.0]octa-1(6),2,4-triene

InChI

InChI=1S/C6H6N2/c1-2-5-4-8-6(5)7-3-1/h1-3H,4H2,(H,7,8)

InChI Key

IUINJUKUKQCSJU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N1)N=CC=C2

Origin of Product

United States

Advanced Structural Characterization and Elucidation of 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

X-ray Crystallographic Analysis for Solid-State Structure

A thorough search of crystallographic databases and peer-reviewed journals did not yield any specific X-ray diffraction studies performed on 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene. Consequently, experimentally determined data regarding its solid-state structure, including precise bond lengths, bond angles, and torsional angles, are not available.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment

Detailed high-resolution NMR spectroscopic data for this compound, which would be crucial for confirming its structure and understanding its behavior in solution, is not presently described in the literature. While NMR studies are common for related compounds, the specific chemical shifts and coupling constants for this isomer have not been reported.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds, offering the ability to determine the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, thereby providing an unambiguous molecular formula for the parent ion.

For this compound (C₆H₆N₂), the theoretical exact mass of the molecular ion [M]⁺˙ can be calculated with high precision. This experimental value is a critical first step in its characterization.

Beyond molecular formula confirmation, the fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Under electron impact (EI) ionization, the molecular ion is imparted with excess energy, leading to its fragmentation into smaller, characteristic ions. The analysis of these fragments helps to piece together the molecular architecture.

While specific experimental HRMS data for this compound is not widely available in the literature, a plausible fragmentation pathway can be proposed based on the known behavior of related heterocyclic systems, such as pyridazines and other bicyclic compounds. researchgate.netaminer.org The strained four-membered ring and the aromatic diazine ring are expected to dictate the primary fragmentation routes. A key fragmentation process for pyridazines involves the loss of a neutral nitrogen molecule (N₂), a highly stable species. Another common pathway is the retro-Diels-Alder (RDA) reaction, which can lead to the cleavage of the bicyclic system.

A hypothetical fragmentation table is presented below, outlining the expected major fragments, their elemental compositions, and theoretical exact masses.

Table 1: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound

m/z (Nominal)Proposed Fragment IonElemental CompositionTheoretical Exact Mass (Da)Fragmentation Pathway
106[C₆H₆N₂]⁺˙ (Molecular Ion)C₆H₆N₂106.0531-
78[C₆H₆]⁺˙C₆H₆78.0469Loss of N₂
77[C₆H₅]⁺C₆H₅77.0391Loss of N₂ and H˙
52[C₄H₄]⁺˙C₄H₄52.0313RDA fragmentation
51[C₄H₃]⁺C₄H₃51.0235Loss from [C₄H₄]⁺˙

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

For this compound, specific vibrational modes associated with the diazine ring, the fused cyclobutene ring, and the C-H bonds can be predicted. While comprehensive experimental IR and Raman spectra for the 2,8-diaza isomer are not readily found in published literature, the detection and infrared characterization of the closely related isomer, 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene, has been reported. This isomer was produced from 3,5-cyclohexadiene-1,2-diimine (B14748759) and characterized using matrix-isolation infrared spectroscopy, confirming the viability of this bicyclic diazine skeleton.

The expected vibrational modes for this compound can be assigned to specific molecular motions. The key functional groups and structural motifs that would give rise to characteristic bands in the IR and Raman spectra are outlined in the table below.

Table 2: Predicted Characteristic Vibrational Modes for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Expected IR ActivityExpected Raman ActivityDescription
Aromatic C-H Stretch3100 - 3000MediumStrongStretching of C-H bonds on the diazine ring.
Aliphatic C-H Stretch3000 - 2850MediumMediumStretching of C-H bonds on the cyclobutane (B1203170) moiety.
C=N Stretch1650 - 1550StrongMedium-StrongStretching of the carbon-nitrogen double bonds within the diazine ring.
C=C Stretch1600 - 1500Medium-StrongStrongAromatic ring stretching vibrations.
CH₂ Scissoring1480 - 1440MediumMediumBending vibration of the methylene groups in the four-membered ring.
In-plane C-H Bend1300 - 1000StrongMediumBending of C-H bonds within the plane of the aromatic ring.
Ring Breathing/Deformation1000 - 700MediumStrongSkeletal vibrations involving the entire bicyclic framework.
Out-of-plane C-H Bend900 - 675StrongWeakBending of aromatic C-H bonds out of the plane of the ring.

The complementary nature of IR and Raman spectroscopy would be crucial for a full conformational analysis. For instance, highly symmetric vibrations, such as the ring breathing mode, are often strong in the Raman spectrum but may be weak in the IR spectrum. Conversely, asymmetric stretches, like the C=N bonds, typically show strong IR absorption. A complete theoretical calculation, using methods such as Density Functional Theory (DFT), would be required to provide a more precise prediction and assignment of the vibrational frequencies and intensities for both the IR and Raman spectra of this compound.

Reactivity and Reaction Mechanisms of 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

Electrocyclic Reactions and Valence Isomerizations

Electrocyclic reactions are pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product, or the reverse ring-opening process. These reactions are highly stereospecific and can be initiated by thermal or photochemical means. masterorganicchemistry.comlibretexts.org

The bicyclo[4.2.0]octa-1,3,5-triene system is a valence isomer of the corresponding cyclooctatetraene (B1213319). For the diaza-analogue, a similar equilibrium is expected between 2,8-diazabicyclo[4.2.0]octa-1,3,5-triene and the corresponding diazacyclooctatetraene. The ring-opening of the bicyclic system to the monocyclic eight-membered ring is a classic example of an electrocyclic reaction. msu.edu

This transformation is expected to proceed through a concerted mechanism, governed by the principles of orbital symmetry. For related azabicyclo[4.2.0]octadiene systems, cascading electrocyclic rearrangements have been proposed, involving sequential 6π, 8π, and 4π electrocyclizations. researchgate.netresearchgate.net For instance, the photochemical generation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative from a 2-vinyl-1,2-dihydropyridine is thought to proceed through a 6π-electrocyclic ring-opening to an azaoctatetraene, followed by an 8π-electrocyclization to an azacyclooctatriene, and a final 4π-electrocyclization to yield the bicyclic product. researchgate.net It is plausible that this compound could engage in similar complex, concerted pathways.

The stereochemical outcome of electrocyclic reactions is dictated by whether the reaction is induced by heat (thermal) or light (photochemical). According to the Woodward-Hoffmann rules, the mode of rotation (conrotatory or disrotatory) of the terminal groups of the π-system depends on the number of π-electrons and the reaction conditions. masterorganicchemistry.comlibretexts.org

In the case of the related 2-azabicyclo[4.2.0]octatriene systems, valence isomerization leads to the formation of more stable azocine (an eight-membered heterocycle) derivatives. thieme-connect.de This isomerization is a key transformation for this class of compounds. The equilibrium between the bicyclic and monocyclic forms can be influenced by substituents and annulation. For instance, in some annulated azabicyclo[4.2.0]octatrienes, the bicyclic tautomer is favored at lower temperatures, while the monocyclic azocine form predominates at higher temperatures. thieme-connect.de

Photochemical conditions can also induce isomerizations. The irradiation of related dihydropyridine (B1217469) systems can lead to the formation of azabicyclo[4.2.0]octadiene skeletons. researchgate.net It is anticipated that this compound would undergo analogous thermal and photochemical isomerizations, leading to a dynamic equilibrium with its valence tautomer, a diazacyclooctatetraene.

Table 1: Predicted Isomerization Behavior of this compound This table is based on theoretical principles and data from analogous compounds, as direct experimental data for the target compound is limited.

Condition Expected Process Predominant Product
Thermal Electrocyclic Ring Opening Diazacyclooctatetraene

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. The strained four-membered ring and the conjugated π-system in this compound suggest its potential participation in various cycloaddition pathways.

In Diels-Alder reactions, a conjugated diene reacts with a dienophile to form a six-membered ring. youtube.com The diene system within the six-membered ring of this compound could potentially react with various dienophiles. The presence of two nitrogen atoms in the ring is expected to significantly influence the electronics of the diene system, thereby controlling the regioselectivity of the cycloaddition. The stereoselectivity, particularly the preference for endo or exo products, would be influenced by secondary orbital interactions and steric effects.

For related systems, such as 1,8-disubstituted cyclooctatetraenes, [4+2] cycloadditions with dienophiles like 4-phenyl-1,2,4-triazole-3,5-dione (PTAD) have been studied, where the product distribution is controlled by the electronic properties of the cyclooctatetraene. researchgate.net

The bicyclic system can potentially undergo both intermolecular cycloadditions with external reagents and intramolecular cycloadditions if appropriate side chains are present. The valence isomer, diazacyclooctatetraene, is also a potential partner in cycloaddition reactions. For example, cyclooctatetraene itself is known to react with dienophiles. tandfonline.com

[2+2] cycloadditions, typically promoted photochemically, could occur at the double bonds of the system. Photochemical additions of reagents like acrylonitrile have been used to synthesize other 2-azabicyclo[4.2.0]octane derivatives. rsc.org

Oxidation and Reduction Pathways of the Bicyclic System

The oxidation and reduction of this compound are expected to target the nitrogen atoms and the π-system.

Reduction of the double bonds would lead to various partially or fully saturated diazabicyclo[4.2.0]octane systems. Catalytic hydrogenation is a common method for such reductions. For instance, derivatives of 2-azabicyclo[4.2.0]octane have been prepared via catalytic hydrogenation of their unsaturated precursors. rsc.org

Table 2: Predicted Reactivity Summary This table provides a hypothetical overview based on the chemistry of related structures.

Reaction Type Reagents/Conditions Potential Products
Electrocyclic Ring Opening Heat Diazacyclooctatetraene
Diels-Alder Cycloaddition Dienophiles (e.g., maleic anhydride) [4+2] Cycloadducts
[2+2] Photocycloaddition Alkenes, UV light Fused cyclobutane (B1203170) rings
Reduction H₂, Pd/C Saturated diazabicyclo[4.2.0]octanes

A comprehensive review of available scientific literature reveals a significant scarcity of specific research data for the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article that adheres to the requested outline on its reactivity and reaction mechanisms.

The search for information yielded data on related, but structurally distinct, isomers and analogous compounds. This includes research on:

7,8-Diazabicyclo[4.2.0]octa-1,3,5-triene : This isomer has been identified as a transient species, produced from 3,5-cyclohexadiene-1,2-diimine (B14748759) and detected in a low-temperature argon matrix researchgate.net.

3,4-Diazabicyclo[4.2.0]octa-2,4,7-triene : The synthesis and reactivity of adducts of this system have been explored acs.orgtandfonline.com.

Azabicyclo[4.2.0]octatriene derivatives : Various mono-aza analogues have been synthesized and their reactivity, such as valence isomerization, has been studied thieme-connect.deresearchgate.net.

Bicyclo[4.2.0]octa-1,3,5-triene : The carbocyclic parent compound, also known as benzocyclobutene, is well-documented, including its synthesis and reaction thermochemistry researchgate.netnist.gov.

However, no specific studies were found that address the key areas of the requested article for This compound :

Elucidation and Characterization of Reactive Intermediates: While intermediates of other isomers have been spectroscopically detected in matricesresearchgate.net, there are no corresponding studies for the 2,8-diaza isomer. Likewise, no trapping experiments or derivatization studies of its potential intermediates could be found.

Due to the lack of specific scientific research on this compound, providing an article that is thorough, informative, and scientifically accurate for the specified outline is not feasible. Extrapolating data from isomers or the parent carbocycle would be scientifically unsound and would not pertain solely to the subject compound as required.

Theoretical and Computational Investigations of 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) and Ab Initio Approaches

No specific DFT or ab initio calculations for 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene have been reported in the available literature. Such studies would be necessary to determine its optimized geometry, stability, and electronic properties.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR chemical shifts)

There are no published computational predictions of the spectroscopic parameters for this compound.

Analysis of Molecular Orbitals and Electron Density Distribution

An analysis of the molecular orbitals (such as HOMO and LUMO) and the electron density distribution for this compound has not been documented.

Mechanistic Studies Through Computational Reaction Dynamics

Locating Transition States and Reaction Intermediates

Computational studies to identify transition states and reaction intermediates involved in the formation or rearrangement of this compound are not available.

Potential Energy Surface Mapping and Reaction Pathway Analysis

There is no information regarding the mapping of the potential energy surface or the analysis of reaction pathways for this compound.

Application of Bonding Evolution Theory (BET) for Electron Reorganization

Bonding Evolution Theory (BET) offers a powerful framework for understanding the intricate electronic rearrangements that occur during a chemical reaction. By analyzing the topology of the electron localization function (ELF), BET provides a detailed chronological sequence of bond formation and cleavage events. While specific BET studies on this compound are not available in the current literature, the theoretical principles of BET can be applied to hypothesize the electron reorganization in its potential reactions, such as thermal or photochemical rearrangements.

At the core of BET is the identification of catastrophes, which are points along the reaction coordinate where the topology of the ELF changes, signifying a qualitative change in the electronic structure. These changes correspond to the breaking and forming of chemical bonds. For a molecule like this compound, which possesses a strained four-membered ring fused to a heteroaromatic six-membered ring, BET could provide significant insights into its reactivity.

For instance, in a hypothetical electrocyclic ring-opening reaction of the cyclobutene moiety, BET would be able to map the flow of electrons from the breaking sigma bond into the pi-system. The analysis would likely reveal a sequence of catastrophes corresponding to the depopulation of the C-C single bond basin, followed by the emergence of new basins that evolve into a conjugated pi-system. The timing of these electronic events in relation to the nuclear geometry changes would reveal the degree of concert in the reaction mechanism.

The application of BET to the [3+2] cycloaddition of cyclic nitrones has demonstrated its ability to reveal a non-concerted process, where the initial depopulation of double bonds initiates the reaction, followed by the sequential formation of the new single bonds after the transition state has been passed escholarship.org. A similar approach could elucidate the mechanism of potential cycloaddition reactions involving this compound.

A detailed BET analysis would involve the following conceptual steps:

Reaction Path Calculation: An appropriate level of quantum chemical theory would be used to calculate the intrinsic reaction coordinate (IRC) for a chosen reaction of this compound.

ELF Topology Analysis: At each point along the IRC, the topology of the ELF would be analyzed to identify the basins of attractors, which represent chemical bonds, lone pairs, and atomic cores.

Catastrophe Identification: The points along the IRC where the number and nature of these basins change would be identified as catastrophes.

Electron Reorganization Story: The sequence of these catastrophes would be interpreted to construct a detailed narrative of the electron reorganization, including the timing of bond breaking and forming events.

The table below illustrates a hypothetical sequence of electronic events for a reaction of this compound as would be revealed by a BET analysis.

Reaction Coordinate (Arbitrary Units) Structural Stability Domain Description of Electron Reorganization
0.0Reactant BasinInitial electronic structure of this compound with distinct sigma and pi bonds.
1.5Cusp CatastropheOnset of sigma bond weakening in the four-membered ring.
2.8Fold CatastropheCleavage of the C-C sigma bond, formation of radical-like centers.
3.5Cusp CatastropheInitiation of new C-C pi bond formation.
4.2Product BasinFinal electronic structure of the ring-opened product with a fully conjugated system.

This table is a hypothetical representation and is not based on experimental data.

Molecular Dynamics (MD) Simulations

Conformational Dynamics and Flexibility Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecules, including their conformational dynamics and flexibility. For a semi-rigid molecule like this compound, MD simulations can provide valuable insights into the accessible conformational space, the barriers between different conformations, and the flexibility of the ring systems.

A typical MD simulation of this compound would involve:

System Setup: The molecule would be placed in a simulation box, often with a solvent to mimic solution-phase behavior.

Force Field Selection: An appropriate force field would be chosen to describe the interatomic interactions.

Simulation Protocol: The system would be equilibrated at a specific temperature and pressure, followed by a production run where the trajectory of each atom is recorded over time.

Analysis of the MD trajectory would reveal key dynamic properties. For instance, the puckering of the four-membered ring and the boat-like or planar conformations of the six-membered ring would be of primary interest. The flexibility of such fused ring systems can be crucial for their biological activity and material properties. For example, studies on other fused nitrogen-containing heterocycles have highlighted the importance of conformational preferences in their interaction with biological targets mdpi.com.

The flexibility of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position. Regions of high RMSF indicate greater flexibility. In this compound, the bridgehead atoms are expected to have lower RMSF values due to the constraints of the bicyclic system, while the atoms in the six-membered ring might exhibit slightly more flexibility.

The following table presents hypothetical RMSF values for different atomic positions in this compound, illustrating the expected relative flexibility.

Atom/Group Hypothetical RMSF (Å) Interpretation
Bridgehead Carbons0.2Low flexibility due to ring fusion constraints.
Bridgehead Nitrogens0.25Slightly more flexible than bridgehead carbons.
Carbons in 4-membered ring0.3Moderate flexibility, puckering motion.
Carbons in 6-membered ring0.4Higher flexibility compared to the 4-membered ring.

This table contains hypothetical data for illustrative purposes.

Non-Adiabatic Molecular Dynamics (NAMD) for Photochemical Processes

Non-adiabatic molecular dynamics (NAMD) simulations are essential for studying photochemical processes where the Born-Oppenheimer approximation breaks down. These simulations explicitly account for transitions between different electronic states, which are common upon photoexcitation. For a molecule like this compound, with its conjugated pi-system, NAMD simulations could elucidate the mechanisms of photoisomerization, ring-opening reactions, and other photophysical phenomena.

While direct NAMD studies on this compound are not available, research on similar systems, such as azobenzene and other bicyclic azaarenes, provides a framework for understanding its potential photochemical behavior mdpi.comnih.govaip.org. Upon absorption of a photon, the molecule is promoted to an excited electronic state. NAMD simulations can track the subsequent dynamics, including internal conversion and intersystem crossing, as the molecule relaxes back to the ground state.

A key aspect of NAMD is the "surface hopping" algorithm, where the trajectory evolves on a single potential energy surface at a time, with a certain probability of "hopping" to another surface when the surfaces come close in energy, such as at a conical intersection. The likelihood of these hops determines the quantum yield of different photochemical pathways.

For this compound, a NAMD simulation could investigate, for example, the photochemical ring-opening of the cyclobutene moiety. The simulation would start by exciting the molecule to an appropriate excited state. The trajectory would then be propagated, and instances of hopping between the excited and ground state potential energy surfaces would be monitored. The outcome of these trajectories would determine the probability of the ring-opening reaction versus other decay pathways, such as fluorescence or non-radiative decay back to the reactant state.

The table below outlines a hypothetical set of outcomes from a NAMD simulation of photoexcited this compound, indicating the quantum yields for different processes.

Photochemical Process Hypothetical Quantum Yield Description
Photochemical Ring-Opening0.35Formation of a conjugated eight-membered ring system.
Photoisomerization0.15Isomerization of the double bonds within the six-membered ring.
Fluorescence0.20Radiative decay from the first excited singlet state.
Non-radiative Decay (Internal Conversion)0.30Return to the ground state without emission of light or chemical change.

The data in this table is hypothetical and for illustrative purposes only.

Computational Assessment of Ring Strain Energy

Ring strain energy (RSE) is a critical factor that influences the stability and reactivity of cyclic molecules. It arises from deviations from ideal bond angles, bond lengths, and torsional angles. In a fused bicyclic system like this compound, the RSE is a composite of the strain in both the four-membered and six-membered rings, as well as any additional strain introduced by the fusion of the two rings.

The computational assessment of RSE is typically performed using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The enthalpy of the reaction then provides a good estimate of the strain energy of the cyclic molecule.

For this compound, a suitable homodesmotic reaction would involve breaking open the bicyclic system into acyclic fragments that contain the same types of bonds and atom hybridization states. The calculated RSE would provide a quantitative measure of the inherent instability of the molecule, which can be correlated with its reactivity. For instance, a high RSE would suggest that reactions involving ring-opening are thermodynamically favorable.

Computational studies on other bicyclic systems have shown that the RSE can be significant. For example, the RSE of bicyclo[1.1.0]butane is approximately 66 kcal/mol acs.org. While the strain in this compound is expected to be less severe, the presence of the four-membered ring will undoubtedly contribute a substantial amount of strain. The incorporation of nitrogen atoms can also influence the RSE, as seen in various nitrogen heterocycles srce.hr.

The table below provides a hypothetical breakdown of the contributing factors to the total RSE of this compound, based on analogies with other strained ring systems.

Source of Strain Hypothetical Contribution to RSE (kcal/mol) Comments
Angle Strain (4-membered ring)20-25Deviation from ideal sp3 and sp2 bond angles.
Torsional Strain (4-membered ring)5-8Eclipsing interactions across the C-C bonds.
Strain in 6-membered ring2-5Deviation from planarity and ideal bond angles.
Fusion Strain3-6Additional strain introduced by the fusion of the two rings.
Total Estimated RSE 30-44

This table presents estimated values based on known RSEs of similar structures and is not the result of a direct calculation on this compound.

Ring Strain and Aromaticity in the 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene System

Quantification of Ring Strain Energy in the Bicyclic Framework

Ring strain is a form of instability in cyclic molecules that arises from bond angles deviating from their ideal values, leading to increased potential energy. wikipedia.org In the 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene structure, the fusion of a four-membered ring to a six-membered aromatic ring creates significant strain, primarily within the cyclobutane (B1203170) portion of the molecule. wikipedia.org This strain is a composite of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). wikipedia.org

Theoretical Methodologies for Strain Energy Calculation (e.g., homodesmotic and isodesmic equations)

The quantification of ring strain energy (RSE) is typically achieved through computational chemistry, as experimental determination can be impractical. osti.gov Theoretical methods rely on balanced hypothetical reactions where the strain of the cyclic molecule is released in the products. The enthalpy change of such a reaction provides an estimate of the total strain energy. osti.gov

Isodesmic Reactions: These are hypothetical reactions in which the number and type of each formal chemical bond (e.g., C-C, C=C, C-H, C-N) are conserved on both the reactant and product sides. nih.gov By maintaining the same bond types, errors in computational methods related to bond energies tend to cancel out, yielding a more accurate reaction enthalpy that primarily reflects the strain of the cyclic reactant.

Homodesmotic Reactions: This is a more refined level of isodesmic reaction that conserves not only the bond types but also the hybridization states of the atoms and the count of hydrogen atoms on each carbon. For instance, the number of C(sp³)-C(sp²) bonds and the number of CH₂, CH₃, etc., groups are kept constant. This further minimizes computational errors and isolates the ring strain energy more effectively.

To calculate the RSE of this compound, a suitable homodesmotic reaction would be constructed. The energy of the reactants and products would be calculated using high-level ab initio or Density Functional Theory (DFT) methods, and the resulting reaction enthalpy would correspond to the strain energy.

Reaction TypeDescriptionKey Conservation Principle
Isodesmic Conserves the number and types of chemical bonds.Number of C-C, C=N, C-H, N-H bonds, etc.
Homodesmotic Conserves bond types, atom hybridization states, and hydrogen counts on atoms.Number of C(sp³)-N(sp²), C(sp²)=C(sp²) bonds, etc., and number of CH, NH groups.

Influence of Ring Strain on Molecular Stability and Reactivity

The significant ring strain in the bicyclo[4.2.0] framework renders the molecule thermodynamically less stable than an isomeric, unstrained analogue. This inherent instability is a primary driver of its chemical reactivity. wikipedia.orgwikipedia.org Molecules with high ring strain often undergo reactions that open the strained ring, thereby releasing the stored energy. osti.gov

For this compound, the strain is concentrated in the four-membered diazacyclobutene ring fused to the aromatic portion. Upon heating, this system is expected to undergo a thermal, conrotatory ring-opening reaction. This process would break the C-N bond of the four-membered ring to form a highly reactive ortho-quinodimethane-like intermediate. wikipedia.org This reactivity is well-documented for the parent carbocycle, benzocyclobutene, which opens to form o-xylylene. wikipedia.org The release of ring strain provides a strong thermodynamic driving force for this transformation, making the molecule a useful precursor in cycloaddition reactions. wikipedia.org

Aromatic Character of the Bridged Triene Moiety

The six-membered ring in this compound contains a conjugated system of pi (π) electrons. Its aromaticity is a key feature influencing its stability and chemical properties. Aromaticity is conferred by a specific set of structural and electronic criteria.

Criteria for Aromaticity in Nitrogen-Containing Bicyclic Systems

For a nitrogen-containing bicyclic system to be considered aromatic, it must satisfy several key rules:

Cyclic Structure: The molecule must contain a ring of atoms.

Planarity: The atoms in the ring must be coplanar to allow for effective overlap of p-orbitals.

Full Conjugation: Every atom in the ring must have an unhybridized p-orbital that can participate in the continuous π-system.

Hückel's Rule: The cyclic π-system must contain (4n+2) electrons, where 'n' is a non-negative integer (0, 1, 2, ...).

Nucleus-Independent Chemical Shift (NICS) Analysis

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at a specific point in space, typically at the geometric center of the ring (a "ghost" atom). A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value indicates a paratropic ring current, characteristic of anti-aromaticity, while a value near zero suggests a non-aromatic system.

For a thorough analysis of this compound, NICS calculations would be performed at the ring center (NICS(0)) and at points above and below the ring plane (e.g., NICS(1)), as the latter is often considered a better probe of the π-electron effects. github.io The expected result for the six-membered triene ring would be a significantly negative NICS value, confirming its aromatic character.

NICS ValueIndicationRing Current
Negative AromaticDiatropic
Positive Anti-AromaticParatropic
Near Zero Non-AromaticNone

Aromatic Stabilization Energy (ASE) Computations

Aromatic Stabilization Energy (ASE) is a quantitative measure of the extra stability a cyclic molecule gains from its aromatic character compared to a hypothetical, non-aromatic analogue with the same number of double bonds. Like RSE, ASE is typically calculated using isodesmic or homodesmotic reactions.

The reaction is designed so that the aromatic character is lost in the products. The energy difference between the reactants and products, after accounting for other factors like strain, provides the ASE. For example, the ASE of the triene moiety in this compound could be calculated by comparing its energy to suitable acyclic reference compounds that contain the same number and type of bonds but lack the cyclic delocalization. A positive ASE value indicates stabilization due to aromaticity. For benzene, the archetypal aromatic compound, the ASE is substantial, contributing to its unique stability and reactivity. A similar, significant positive ASE would be expected for the aromatic ring within the target molecule.

Electron Localization Function (ELF) and Quantum Theory of Atoms in Molecules (QTAIM) in Aromaticity Assessment

Due to the absence of specific experimental or computational studies on this compound, this section will discuss the theoretical application of the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM) to assess its aromaticity, based on principles derived from analogous systems.

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a measure of the spatial localization of electrons. In aromatic systems, ELF analysis typically reveals a characteristic pattern of delocalized electrons. For a hypothetically analyzed this compound, one would expect to observe basins of attraction corresponding to the π-electron system of the pyridine (B92270) ring. The degree of electron delocalization, and thus aromaticity, can be inferred from the nature and connectivity of these basins.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and their properties. rsc.org Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insights into the nature of the bond. For an aromatic system, one would expect to find BCPs along the periphery of the ring with ρ values intermediate between those of typical single and double bonds.

In the context of this compound, a QTAIM analysis would be expected to reveal the following:

Bond Critical Points (BCPs): The presence of BCPs between all adjacent atoms of the pyridine ring.

Electron Density (ρ): The values of ρ at the C-C and C-N BCPs would likely be more equalized than in a non-aromatic analogue, reflecting electron delocalization.

Laplacian of Electron Density (∇²ρ): The sign and magnitude of the Laplacian at the BCPs would characterize the nature of the bonds (covalent vs. ionic character).

The following table presents hypothetical but plausible QTAIM data for the pyridine ring of this compound, illustrating the expected trends for an aromatic heterocyclic system.

BondHypothetical Electron Density (ρ) at BCP (a.u.)Hypothetical Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C1-C60.285-0.750
C1-N20.295-0.800
N2-C30.295-0.800
C3-C40.280-0.730
C4-C50.282-0.740
C5-C60.280-0.730

This data is illustrative and based on theoretical expectations for similar aromatic heterocyclic systems.

Interplay between Ring Strain and Aromaticity

The fusion of a four-membered ring onto a benzene or pyridine ring, as seen in benzocyclobutene and its aza-analogues, introduces significant angle strain. wikipedia.orgnih.gov This strain forces the bond angles of the fused carbons to deviate from the ideal 120° of sp² hybridization. This geometric distortion has a direct impact on the aromaticity of the six-membered ring.

The primary effects of this strain on aromaticity are:

Rehybridization: The carbon atoms at the ring junction undergo rehybridization, leading to a change in the bond lengths and angles within the aromatic ring. This can disrupt the ideal overlap of p-orbitals, which is crucial for efficient electron delocalization. acs.org

Partial Loss of Aromaticity: Computational studies on benzocyclobutene have shown that the fusion of the cyclobutene ring leads to a partial loss of aromaticity in the benzene ring. rsc.org This is often quantified by a decrease in the aromatic stabilization energy (ASE). A similar effect is anticipated for this compound.

Influence of Nitrogen Heteroatoms: The presence of nitrogen atoms in the aromatic ring further modulates these effects. Nitrogen is more electronegative than carbon, which already alters the electron distribution in the aromatic system. nih.govtheorango.com The combination of ring strain and the electronic effects of the nitrogen atoms would likely lead to a complex pattern of bond localization and delocalization. Generally, the introduction of nitrogen into a benzene ring tends to reduce its aromaticity. nih.gov

The following table provides a hypothetical comparison of aromaticity indices for benzene, pyridine, and this compound to illustrate the expected trends. Common indices include the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity (more negative values indicate stronger aromaticity), and the Harmonic Oscillator Model of Aromaticity (HOMA), which is a geometric criterion (values closer to 1 indicate higher aromaticity).

CompoundHypothetical NICS(0) (ppm)Hypothetical HOMA
Benzene-9.70.979
Pyridine-8.80.965
This compound-6.50.910

This data is illustrative and based on theoretical expectations, highlighting the anticipated decrease in aromaticity due to the combined effects of ring strain and heteroatom substitution.

Derivatization and Functionalization Strategies for 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

Regioselective Functionalization of the Heterocyclic Rings

The dihydropyridine (B1217469) ring within the 2,8-diazabicyclo[4.2.0]octa-1,3,5-triene scaffold is susceptible to a range of functionalization reactions. The presence of the nitrogen atom and the double bond dictates the regioselectivity of these transformations. Drawing parallels from the well-established chemistry of pyridines and dihydropyridines, several strategies can be envisaged for the selective modification of this heterocyclic portion.

One of the primary approaches to functionalizing pyridine (B92270) and its partially saturated derivatives is through C-H functionalization. This can be achieved via radical reactions, such as the Minisci reaction, which typically directs alkylation to the C4 position of the pyridine ring. For the this compound system, this would correspond to functionalization at the C7 position. The use of specific catalysts and reagents can enhance the regioselectivity of such reactions.

Furthermore, the activation of the pyridine ring towards nucleophilic attack can be achieved by forming pyridinium species. This strategy allows for the introduction of nucleophiles at positions that are otherwise unreactive. In the context of the target molecule, activation at the N8 position could facilitate the addition of nucleophiles to the dihydropyridine ring.

Another potential avenue for regioselective functionalization involves metal-catalyzed cross-coupling reactions. By first introducing a halogen or a triflate group onto the dihydropyridine ring, subsequent Suzuki, Stille, or Buchwald-Hartwig couplings can be employed to introduce a wide array of substituents. The initial halogenation or triflation would need to be regioselective, potentially guided by the electronic properties of the bicyclic system.

Table 1: Proposed Regioselective Functionalization Reactions of the Dihydropyridine Ring

Reaction TypeReagents and ConditionsExpected Position of FunctionalizationPotential Substituents Introduced
Minisci-type AlkylationR-COOH, AgNO₃, (NH₄)₂S₂O₈C7Alkyl groups
Pyridinium Activation & Nucleophilic AdditionActivating agent (e.g., acyl chloride), Nucleophile (e.g., Grignard reagent)C7 or C5Various carbon and heteroatom nucleophiles
HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)C7 or C5Bromo or Chloro
Metal-Catalyzed Cross-Coupling (Post-Halogenation)Arylboronic acid, Pd catalyst, base (Suzuki)Position of halogenAryl, heteroaryl groups

Note: The proposed reactions and outcomes are based on established reactivity patterns of related heterocyclic systems and require experimental validation for the this compound scaffold.

Introduction of Substituents on the Benzenoid Portion

Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position. The influence of the fused dihydropyridine ring, containing nitrogen atoms, is complex and can be influenced by the reaction conditions, particularly the acidity.

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride and a Lewis acid.

The precise positions of substitution on the benzenoid ring (C2, C3, C4, or C5) would need to be determined experimentally, as the directing effect of the fused heterocyclic system is not immediately predictable without computational or empirical data.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzenoid Ring

ReactionElectrophileReagents and ConditionsPotential Product(s)
NitrationNO₂⁺HNO₃, H₂SO₄Mono- or di-nitro-2,8-diazabicyclo[4.2.0]octa-1,3,5-triene
BrominationBr⁺Br₂, FeBr₃Mono- or di-bromo-2,8-diazabicyclo[4.2.0]octa-1,3,5-triene
Friedel-Crafts AcylationRCO⁺RCOCl, AlCl₃Acyl-2,8-diazabicyclo[4.2.0]octa-1,3,5-triene
SulfonationSO₃Fuming H₂SO₄This compound sulfonic acid

Note: The regioselectivity of these reactions on the benzenoid ring will be governed by the directing influence of the fused heterocyclic system.

Stereoselective Derivatization Methodologies

The bicyclic and non-planar nature of the this compound scaffold introduces the possibility of stereoisomerism upon derivatization, particularly when new stereocenters are created. Stereoselective synthesis is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities.

For the target scaffold, stereoselective derivatization could be achieved through several approaches:

Diastereoselective reactions: If a chiral center is already present in a substituent, it can direct the stereochemical outcome of a subsequent reaction on the bicyclic core.

Chiral catalysts: The use of chiral catalysts in reactions such as hydrogenation, epoxidation, or dihydroxylation of the dihydropyridine ring can lead to the formation of one enantiomer in excess.

Chiral auxiliaries: Attaching a chiral auxiliary to one of the nitrogen atoms could direct the stereoselective functionalization of the heterocyclic ring. The auxiliary can then be removed in a subsequent step.

For instance, a diastereoselective reduction of a ketone substituent on the scaffold could be achieved using a chiral reducing agent, leading to a specific stereoisomer of the corresponding alcohol. Similarly, catalytic asymmetric hydrogenation of the double bond in the dihydropyridine ring would introduce two new stereocenters with a controlled stereochemical relationship.

Table 3: Examples of Potential Stereoselective Derivatization Strategies

Reaction TypeStrategyReagents and ConditionsPotential Chiral Outcome
Asymmetric HydrogenationChiral CatalystH₂, Chiral Rh or Ru catalystEnantiomerically enriched 2,8-diazabicyclo[4.2.0]octane derivatives
Diastereoselective ReductionSubstrate ControlChiral substrate with a ketone, Diastereoselective reducing agentSpecific diastereomer of the alcohol product
Chiral Auxiliary-Directed FunctionalizationChiral AuxiliaryAttachment of a chiral auxiliary to N8, followed by functionalizationDiastereoselective functionalization of the heterocyclic ring

Note: These strategies are proposed based on general principles of asymmetric synthesis and would require specific adaptation and optimization for the target molecule.

Transformations Involving the Nitrogen Heteroatoms (e.g., N-alkylation, N-acylation)

The two nitrogen atoms in the this compound scaffold, N2 and N8, are key handles for derivatization through reactions such as N-alkylation and N-acylation. These transformations can significantly impact the compound's properties, including its basicity, solubility, and ability to form hydrogen bonds.

N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom, typically using an alkyl halide or another electrophilic alkylating agent. The relative reactivity of N2 and N8 towards alkylation would depend on their nucleophilicity and steric accessibility. It is plausible that N8, being part of a dihydropyridine-like system, might be more nucleophilic and less sterically hindered than N2, which is part of the fused aromatic system. Selective N-alkylation could potentially be achieved by carefully controlling the reaction conditions, such as the choice of base and solvent.

N-Acylation introduces an acyl group onto a nitrogen atom, usually by reacting the heterocycle with an acyl chloride or an acid anhydride. N-acylation generally decreases the basicity of the nitrogen atom. Similar to N-alkylation, the site of acylation (N2 vs. N8) would be influenced by electronic and steric factors.

Table 4: N-Alkylation and N-Acylation Reactions

Note: The regioselectivity of these reactions between N2 and N8 is a key aspect that would require experimental investigation.

Synthesis of Conjugates and Hybrid Molecules

The this compound scaffold can serve as a core structure for the synthesis of more complex conjugates and hybrid molecules. This strategy involves linking the core scaffold to other molecular entities, such as other pharmacophores, biomolecules, or reporter groups, to create multifunctional molecules with novel properties.

The functional groups introduced through the derivatization strategies described in the previous sections can be utilized as attachment points for conjugation. For example:

A carboxylic acid group introduced on the benzenoid ring can be coupled to an amine-containing molecule using standard peptide coupling reagents (e.g., EDC, HATU).

A halogen atom can be used in transition metal-catalyzed cross-coupling reactions to link to other aromatic or heteroaromatic systems.

An amino group, either present on a substituent or introduced by reduction of a nitro group, can be acylated or alkylated with a larger molecular fragment.

The nitrogen atoms of the core scaffold can be functionalized with linkers that allow for subsequent attachment to other molecules.

The design and synthesis of such conjugates and hybrid molecules are a key strategy in modern drug discovery, allowing for the combination of different pharmacological properties or the targeting of specific biological sites.

Table 5: Strategies for the Synthesis of Conjugates and Hybrid Molecules

Linkage TypeFunctional Handle on ScaffoldCoupling PartnerReaction TypeExample of Conjugated Moiety
Amide BondCarboxylic AcidAminePeptide CouplingAmino acid, peptide, or another drug with an amine group
Carbon-Carbon BondHalogenBoronic Acid or EsterSuzuki CouplingAnother (hetero)aromatic ring system
Ether or Thioether LinkageHydroxyl or ThiolAlkyl HalideWilliamson Ether/Thioether SynthesisA linker with a terminal reactive group
Triazole LinkageAlkyne or AzideAzide or AlkyneClick Chemistry (CuAAC or SPAAC)A biomolecule or fluorescent tag

Note: The feasibility of these conjugation strategies depends on the successful prior functionalization of the this compound core.

Synthetic Applications and Building Block Utility of 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

Role as a Building Block in the Synthesis of Complex Organic Molecules

There is no available scientific literature detailing the use of 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene as a building block in the synthesis of complex organic molecules. While related bicyclo[4.2.0]octatriene frameworks are utilized in various synthetic strategies, such as cycloaddition reactions and valence isomerizations to form other ring systems, specific examples involving the 2,8-diaza isomer are not documented. researchgate.netthieme-connect.de

Precursors for Novel Polycyclic Heterocyclic Architectures

No studies have been found that describe the use of this compound as a precursor for novel polycyclic heterocyclic architectures. Research on related aza-bicyclo[4.2.0]octatriene isomers, such as 2-azabicyclo[4.2.0]octa-2,4,7-triene and 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene, shows their potential to rearrange or serve as intermediates in the formation of other heterocyclic systems like azocines or phenazines. thieme-connect.dersc.org However, equivalent transformations for the 2,8-diaza isomer have not been reported.

Utility in Mechanistic Probes for Elucidating Organic Reaction Pathways

There are no documented instances of this compound being used as a mechanistic probe to elucidate organic reaction pathways. The study of reaction mechanisms often involves analyzing intermediates and their rearrangements, such as the electrocyclic ring-opening of related bicyclo[4.2.0]octadiene systems, but the 2,8-diaza compound has not been featured in such studies. researchgate.netresearchgate.net

Potential for Advanced Materials Science Applications (e.g., polymer synthesis)

No research has been published on the potential or actual use of this compound in materials science, including applications in polymer synthesis. While related structures like benzocyclobutene (the carbocyclic analog) are used to create thermally stable polymers, similar applications for the 2,8-diaza derivative are not found in the literature. mdpi.commdpi.com

Future Research Directions and Perspectives on 2,8 Diazabicyclo 4.2.0 Octa 1,3,5 Triene

Exploration of Undiscovered Synthetic Pathways and Methodologies

Currently, there are no established synthetic pathways for 2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene reported in the peer-reviewed literature. Future research would need to begin with the fundamental development of synthetic routes. Potential avenues for exploration could include:

Intramolecular Cyclization Reactions: Designing precursor molecules that could undergo intramolecular cyclization to form the bicyclic core. This might involve the synthesis of appropriately substituted cyclobutane (B1203170) or pyridine (B92270) derivatives.

Photochemical or Thermal Rearrangements: Investigating the possibility of rearranging isomeric structures or related heterocyclic systems to yield the desired 2,8-diaza framework. For instance, studies on the photoreactions of diaminobenzenes have led to other diazabicyclooctatriene isomers, suggesting that similar strategies could be adapted. nih.gov

Transition-Metal-Catalyzed Cycloadditions: Exploring cycloaddition reactions that could construct the fused ring system. Catalytic systems that have been effective in the synthesis of other bicyclo[4.2.0]octane derivatives could serve as a starting point for investigation. rsc.orgacs.org

Development of Novel Catalytic Applications and Transformations

The potential for this compound to act as a ligand in catalysis is an entirely unexplored area. Once a reliable synthesis is established, future research could focus on:

Ligand Synthesis and Coordination Chemistry: Preparing derivatives of the parent compound and studying their coordination to various transition metals.

Homogeneous Catalysis: Screening the resulting metal complexes for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric catalysis. The specific arrangement of the nitrogen atoms in the 2,8-positions could offer unique electronic and steric properties to a metal center.

Advanced Theoretical Modeling and Predictive Studies for Design and Reactivity

In the absence of experimental data, advanced theoretical and computational modeling would be an invaluable tool to guide future research. Such studies could predict:

Molecular Geometry and Stability: Determining the most stable conformation of the molecule and assessing its aromaticity and ring strain.

Spectroscopic Properties: Calculating expected NMR, IR, and UV-Vis spectra to aid in the identification of the compound once it is synthesized.

Reactivity and Reaction Mechanisms: Modeling potential synthetic pathways and predicting the feasibility of various reactions. Quantum chemical calculations, similar to those performed on other diazabicyclo[4.2.0]octane systems, could provide insights into its electronic structure and reactivity. nih.govresearchgate.net

Investigation of Unexplored Reactivity Modes and Chemical Transformations

The reactivity of this compound is a complete unknown. Future investigations would need to systematically explore its chemical behavior, including:

Cycloaddition Reactions: Examining its potential to participate in Diels-Alder or other cycloaddition reactions, a common feature of related bicyclic systems. tandfonline.comresearchgate.net

Ring-Opening Reactions: Investigating the conditions under which the bicyclic system might undergo ring-opening, potentially leading to novel monocyclic or rearranged heterocyclic structures.

Functionalization: Developing methods to introduce various functional groups onto the bicyclic scaffold, which would be crucial for tuning its properties and for applications in medicinal chemistry or materials science.

Emerging Applications in Specialized Fields of Organic Chemistry

Given the novelty of the scaffold, any potential applications are purely speculative at this stage. However, based on the applications of other diazabicyclic structures, future research could explore its utility in:

Medicinal Chemistry: The diazabicyclo[4.2.0]octane core is present in molecules with biological activity, suggesting that derivatives of the 2,8-diaza isomer could be of interest as potential therapeutic agents. nih.gov

Materials Science: The rigid, bicyclic framework could be a building block for novel polymers or functional materials with unique electronic or photophysical properties.

Q & A

Q. What mechanistic insights exist for ring-opening reactions?

  • Answer : Photolysis (254 nm) induces retro-Diels-Alder cleavage, producing diradical intermediates (EPR-detected). Solvent polarity modulates reaction pathways: apolar solvents favor cycloreversion .

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